1-([2,4'-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea
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Overview
Description
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features a bipyridine moiety and a thiophene ring linked through a urea functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea typically involves the reaction of 3-(bromomethyl)-2,4’-bipyridine with thiophen-2-yl isocyanate. The reaction is carried out in an anhydrous solvent such as dichloromethane or tetrahydrofuran under inert atmosphere conditions to prevent moisture interference. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyridine moiety can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The urea functional group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or alcohols can react with the urea group under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Dihydrobipyridine derivatives.
Substitution: Urea derivatives with various substituents.
Scientific Research Applications
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea has several scientific research applications:
Chemistry: It can act as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: Potential use as a probe for studying biological systems due to its unique structural features.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or catalysts.
Mechanism of Action
The mechanism of action of 1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea depends on its application:
Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal centers through the nitrogen atoms of the bipyridine moiety.
Biological Systems: May interact with specific proteins or enzymes, modulating their activity through binding interactions.
Catalysis: Can serve as a catalyst or catalyst precursor, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
Thiourea: Contains a similar urea functional group but with sulfur instead of oxygen.
N-Phenylthiourea: A thiourea derivative with a phenyl group, used in various chemical applications.
Uniqueness
1-([2,4’-Bipyridin]-3-ylmethyl)-3-(thiophen-2-yl)urea is unique due to its combination of bipyridine and thiophene moieties, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-[(2-pyridin-4-ylpyridin-3-yl)methyl]-3-thiophen-2-ylurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS/c21-16(20-14-4-2-10-22-14)19-11-13-3-1-7-18-15(13)12-5-8-17-9-6-12/h1-10H,11H2,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYWYVSKWZCXCIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)NC3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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